N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
N'-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a structurally complex molecule characterized by a central ethanediamide scaffold modified with a 1,3-oxazinan ring, a benzenesulfonyl group, and a furan-2-yl ethyl substituent. The benzenesulfonyl moiety at the 3-position of the oxazinan ring contributes to its electron-withdrawing properties, while the furan-2-yl ethyl group introduces aromatic heterocyclic diversity.
Its synthesis likely involves multi-step substitution and coupling reactions, as seen in related compounds (e.g., tosylation, azide substitution, or nucleophilic displacement) .
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c23-18(20-10-9-15-6-4-12-27-15)19(24)21-14-17-22(11-5-13-28-17)29(25,26)16-7-2-1-3-8-16/h1-4,6-8,12,17H,5,9-11,13-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXFVRQVUDVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine to form the benzenesulfonyl-oxazinan intermediate. This intermediate is then reacted with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted oxazinan derivatives.
Scientific Research Applications
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous ethanediamide derivatives, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Key analogues include:
*Estimated based on structural similarity to .
Physicochemical and Functional Differences
- Lipophilicity : The target compound’s furan-2-yl ethyl group may reduce logP compared to alkyl-substituted analogues (e.g., 2-methylpropyl in ), affecting membrane permeability.
- Electron Effects: Benzenesulfonyl (target) vs.
- Bioactivity : While direct data is lacking, compounds with indole () or methoxy groups () show enhanced receptor affinity, suggesting the target’s furan moiety may prioritize selectivity over potency.
Biological Activity
N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazinan ring, a benzenesulfonyl group, and an ethyl chain with a furan moiety. Its molecular formula is with a molecular weight of 454.5 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The oxazinan structure contributes to the stability of the compound, while the sulfonyl group enhances its ability to form strong interactions with active sites on proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering signaling pathways that affect cell proliferation and survival.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, compounds derived from oxazinan structures have shown significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin inhibition |
| Compound 5g | MCF-7 | 52.8 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.
Case Study: Synthesis and Evaluation
In a study focusing on related oxazinan compounds, researchers synthesized a series of derivatives and assessed their biological activities. The compounds were tested for cytotoxicity using the MTT assay, revealing that several derivatives exhibited moderate to significant cytotoxic effects against multiple cancer cell lines.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : The initial step includes the cyclization of appropriate precursors to form the oxazinan structure.
- Sulfonylation : Introduction of the benzenesulfonyl group through electrophilic substitution reactions.
- Coupling Reaction : Finally, the furan moiety is introduced via a coupling reaction with an appropriate furan derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
